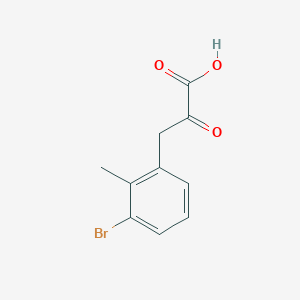

3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid

Descripción

Propiedades

Fórmula molecular |

C10H9BrO3 |

|---|---|

Peso molecular |

257.08 g/mol |

Nombre IUPAC |

3-(3-bromo-2-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9BrO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

Clave InChI |

YDLCDRYLHCTLDQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=C1Br)CC(=O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the keto group. One common method starts with the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-2-methylbenzoic acid is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to yield 3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid can be oxidized to form 3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Reduction can yield 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of 2-oxopropanoic acid derivatives are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

- Solubility : Bromine and methyl groups reduce aqueous solubility compared to hydroxy/methoxy-substituted analogs .

- Tautomerism: Enol tautomers dominate in NMR spectra for compounds like 3-(4-Methoxyphenyl)-2-oxopropanoic acid, influencing reactivity .

- Stability: Bromine’s electron-withdrawing nature may stabilize the keto form, reducing enolization under acidic conditions .

Q & A

Q. Optimization Considerations :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent Choice : Use dichloromethane for Friedel-Crafts to enhance electrophilic substitution efficiency.

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of AlCl₃).

Q. Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELX software for precise determination of bond lengths and angles, particularly to confirm the keto-acid tautomer .

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm).

- ¹³C NMR : Confirm the α-keto carbonyl (δ ~190 ppm) and carboxylic acid (δ ~170 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₉BrO₃; theoretical [M+H]⁺ = 257.978) and fragmentation patterns.

Q. Methodological Answer :

- Steric Effects : The 2-methyl group hinders electrophilic attack at the ortho position, directing reactivity to the para position relative to bromine.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing meta-directing in radical reactions.

- Experimental Validation :

Key Reference : Halogen substituent effects in analogous compounds .

Advanced: How can conflicting spectroscopic data (e.g., unexpected doublets in ¹H NMR) be resolved during structural validation?

Q. Methodological Answer :

Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol) by acquiring spectra at 25°C and −40°C.

COSY and HSQC : Identify coupling partners and assign overlapping signals. For example, a doublet at δ 5.8 ppm may indicate enolic proton coupling with adjacent CH.

Crystallographic Validation : Compare NMR data with X-ray-derived bond lengths to confirm dominant tautomer .

Advanced: What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes)?

Q. Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against α-keto acid-dependent enzymes (e.g., pyruvate dehydrogenase) using spectrophotometric assays.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Computational Docking : Use AutoDock Vina to model interactions with active sites, focusing on hydrogen bonds between the carboxylic acid and Arg residues .

Key Reference : Enzyme interaction studies for structurally related α-keto acids .

Advanced: How can reaction yields be improved when scaling up the synthesis from milligram to gram quantities?

Q. Methodological Answer :

- Process Optimization :

- Continuous Flow Chemistry : Implement microreactors for Friedel-Crafts acylation to enhance heat dissipation and reduce side products.

- Catalyst Recycling : Use immobilized AlCl₃ on mesoporous silica to recover the Lewis acid.

- Quality Control :

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

Q. Methodological Answer :

- Software Tools :

- Schrödinger Suite : Calculate logP (predicted ~1.8) and pKa (carboxylic acid ~2.5) using QikProp.

- Gaussian 16 : Perform ab initio calculations for solvation free energy (SMD model) and tautomeric stability.

- Validation : Compare computed pKa with experimental potentiometric titrations in 10% DMSO/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.